3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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Overview
Description
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Methoxymethylation: The benzopyran derivative undergoes methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Amination: The methoxymethylated product is then subjected to amination using ammonia or an amine source under appropriate conditions.
Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-3-amine: Lacks the methoxymethyl group, which may affect its biological activity.
3-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different chemical properties.
Uniqueness
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate.
Properties
IUPAC Name |
3-(methoxymethyl)-2,4-dihydrochromen-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-7-11(12)6-9-4-2-3-5-10(9)14-8-11;/h2-5H,6-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBUYOGWPOUBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC2=CC=CC=C2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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